![molecular formula C17H24N2O2 B2646038 1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol CAS No. 338392-20-4](/img/structure/B2646038.png)

1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

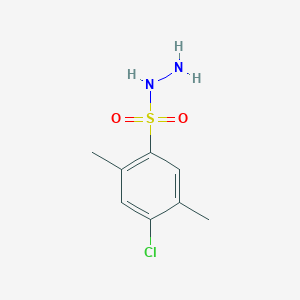

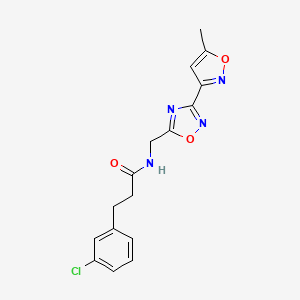

The compound “1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol” is a complex organic molecule. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . The indole ring is substituted at the 2-position with a methyl group and at the 4-position with an oxy group linked to a 3-piperidino-2-propanol .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The indole ring is substituted at the 2-position with a methyl group and at the 4-position with an oxy group linked to a 3-piperidino-2-propanol .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole ring is a versatile moiety that can undergo a variety of chemical reactions . The piperidino group could also participate in reactions, particularly if it is deprotonated to form a piperidinyl anion .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the indole ring and the piperidino group could influence its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound of interest, due to its structural similarity to compounds explored in research, has been utilized in various synthetic pathways. For instance, the synthesis of 1′-methylspiro[3H-indole-3,n'-piperidines] from 1-methyl-n-piperidinecarbaldehydes by the Fischer reaction demonstrates the compound's potential in generating complex heterocyclic structures which could be of interest in developing new chemical entities with possible pharmacological activities (Benito et al., 1987).

Neuroprotective Applications

- A derivative of the compound, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, has shown potent and selective N-methyl-D-aspartate (NMDA) antagonist properties, suggesting its use as a neuroprotective agent. It protects cultured hippocampal neurons from glutamate toxicity, indicating its potential application in neurodegenerative disease research (Chenard et al., 1995).

Organocatalytic Asymmetric Synthesis

- The compound has been utilized in organocatalytic asymmetric Michael-Michael cascade reactions for the construction of highly functionalized N-fused piperidinoindoline derivatives. This demonstrates its role in facilitating the synthesis of complex molecules with significant enantioselectivity, highlighting its importance in asymmetric synthesis and the development of chiral drugs (Zhao et al., 2014).

Corrosion Inhibition

- A related field of study involves the use of 3-amino alkylated indoles, which include structural motifs similar to the compound , as corrosion inhibitors for mild steel in acidic environments. This application underscores the versatility of the compound's structural class in both pharmaceutical and industrial contexts (Verma et al., 2016).

Anticancer Activity

- In the realm of anticancer research, derivatives synthesized through microwave-assisted procedures have shown efficacy against various cancer cell lines. This suggests the potential for compounds within this chemical class to serve as leads for the development of new anticancer agents (Hadiyal et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Many indole derivatives are biologically active, which could potentially pose risks if not handled properly . Therefore, appropriate safety precautions should be taken when handling this compound .

Direcciones Futuras

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, developing more efficient synthetic routes, and studying its physical and chemical properties . The indole moiety is a versatile scaffold in medicinal chemistry, and there is ongoing interest in developing new indole derivatives with improved properties and activities .

Propiedades

IUPAC Name |

1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-13-10-15-16(18-13)6-5-7-17(15)21-12-14(20)11-19-8-3-2-4-9-19/h5-7,10,14,18,20H,2-4,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRVRWMUZLYYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CN3CCCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396636 |

Source

|

| Record name | 1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611204-94-5 |

Source

|

| Record name | 1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-chlorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2645956.png)

![2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide](/img/structure/B2645958.png)

![(1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2645960.png)

![(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate](/img/structure/B2645961.png)

![2-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)quinoxaline](/img/structure/B2645964.png)

![6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2645974.png)

![4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine](/img/structure/B2645975.png)